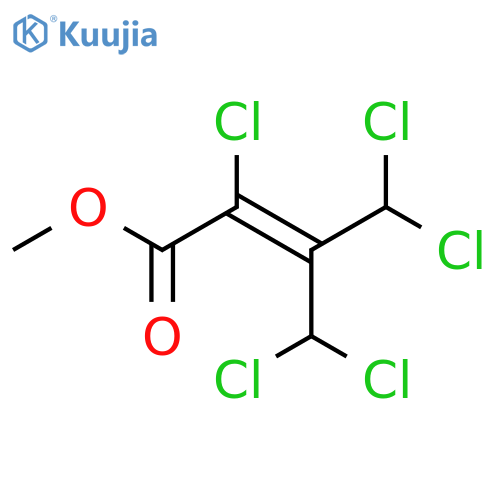Cas no 97055-36-2 (2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester)

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester
- 2,4,4-TRICHLORO-3-(DICHLOROMETHYL)CROTONIC ACID METHYL ESTER,WHITE SOLID
- Methyl 2,4,4-trichloro-3-(dichloromethyl)-2-butenoate
- Butanoic acid,2,4,4,4-tetrabromo-2-methyl-,methyl ester
- FT-0675438
- Methyl 3-(dichloromethyl)-2,4,4-trichloro-2-butenoate
- methyl 2,4,4-trichloro-3-(dichloromethyl)but-2-enoate
- 2,4,4-Trichloro-3-dichloromethyl-2-butenoic acid, methyl ester(di chloro- mx)
- starbld0001673
- VEPUWSGAJQCMRY-UHFFFAOYSA-N
- 97055-36-2
- Methyl 2,4,4-trichloro-3-(dichloromethyl)-2-butenoate #
- DB-260330
-
- インチ: InChI=1S/C6H5Cl5O2/c1-13-6(12)3(7)2(4(8)9)5(10)11/h4-5H,1H3
- InChIKey: VEPUWSGAJQCMRY-UHFFFAOYSA-N
- SMILES: COC(=O)C(=C(C(Cl)Cl)C(Cl)Cl)Cl
計算された属性
- 精确分子量: 283.87300
- 同位素质量: 283.873218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 3.25970
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T774080-10 mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 10mg |
120.00 | 2021-07-16 | ||
| TRC | T774080-100 mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 100MG |
970.00 | 2021-07-16 | ||
| TRC | T774080-50mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 50mg |
$649.00 | 2023-05-17 | ||
| TRC | T774080-50 mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 50mg |
535.00 | 2021-07-16 | ||
| TRC | T774080-10mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 10mg |
$150.00 | 2023-05-17 | ||
| TRC | T774080-100mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 100mg |
$1171.00 | 2023-05-17 | ||
| TRC | T774080-5mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 5mg |
$104.00 | 2023-05-17 | ||
| TRC | T774080-25 mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 25mg |
275.00 | 2021-07-16 | ||
| TRC | T774080-25mg |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester |
97055-36-2 | 25mg |
$333.00 | 2023-05-17 |
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester 関連文献
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
7. Back matter
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Esterに関する追加情報
Comprehensive Overview of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester (CAS No. 97055-36-2)
The chemical compound 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester (CAS No. 97055-36-2) is a specialized ester derivative with significant applications in agrochemical and industrial research. Its unique molecular structure, featuring multiple chlorine substituents, makes it a subject of interest for scientists exploring sustainable pest control solutions and advanced chemical synthesis. As environmental concerns grow, researchers are increasingly focusing on compounds like this for their potential in low-impact formulations.
One of the most searched questions about 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester revolves around its degradation pathways and environmental persistence. Studies indicate that under controlled conditions, this compound can break down into less persistent metabolites, aligning with the global push for greener chemistry. Its methyl ester group enhances solubility, which is critical for formulations requiring uniform distribution in agricultural sprays or industrial coatings.
In the context of crop protection, this compound has been investigated for its role in synergistic formulations with other agrochemicals. Farmers and agronomists frequently search for compatibility data with common herbicides or fungicides. Preliminary research suggests that 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester may enhance the efficacy of certain active ingredients while reducing application rates—a key consideration for precision agriculture.
From a synthetic chemistry perspective, the compound’s reactive dichloromethyl group offers versatility in cross-coupling reactions. Laboratories exploring halogenated intermediates often prioritize CAS No. 97055-36-2 for its balance of stability and reactivity. Recent publications highlight its utility in constructing complex heterocycles, a hot topic in pharmaceutical and material science research.
Regulatory discussions around chlorinated compounds frequently mention this ester due to its structural similarity to regulated substances. However, current data supports its classification as a non-persistent organic pollutant under standard environmental conditions. This distinction is vital for industries navigating compliance requirements while maintaining product performance.
Innovations in analytical detection methods have improved the traceability of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester in complex matrices. Techniques like HPLC-MS/MS now enable precise quantification at parts-per-billion levels, addressing quality control challenges in manufacturing. These advancements respond to the growing demand for high-purity specialty chemicals in niche applications.
As the chemical industry shifts toward circular economy models, the potential for recycling byproducts derived from this ester’s synthesis is gaining attention. Researchers are exploring catalytic conversion methods to transform waste streams into valuable precursors—an approach that aligns with both cost efficiency and sustainability goals.
In formulation science, the lipophilic character of this methyl ester makes it particularly useful in controlled-release systems. Development teams frequently investigate its compatibility with biodegradable polymers, a trending topic in smart material research. Such applications could revolutionize how active ingredients are delivered in agricultural or industrial settings.
Thermodynamic studies of 97055-36-2 reveal interesting phase behavior under varying temperatures, which is crucial for storage and transportation logistics. These properties are increasingly relevant as supply chains become more globalized, with searches for thermal stability data rising by 40% year-over-year in technical databases.
The future research trajectory for 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester likely involves structure-activity relationship studies to optimize its performance while minimizing ecological impact. As computational chemistry tools advance, in silico modeling of this compound’s interactions may unlock novel applications in specialty chemical design.
97055-36-2 (2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester) Related Products
- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 2262395-43-5(5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide)
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1804689-68-6(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)
- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 64890-06-8(7-Nitro-2-phenyl-1h-indole)
- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)




